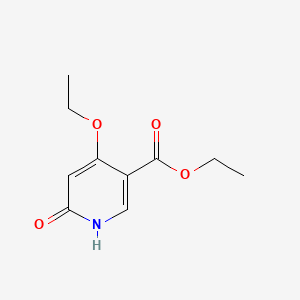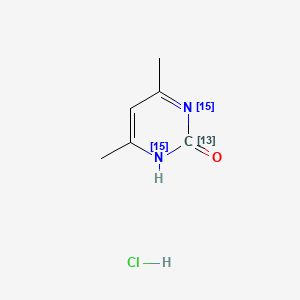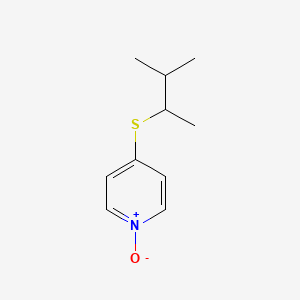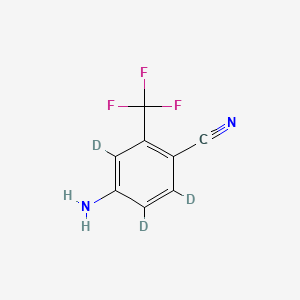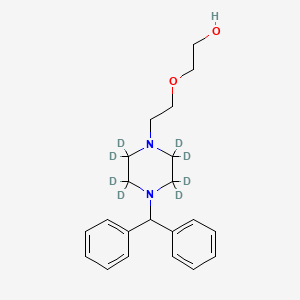
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated analog of a compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in experimental settings. This compound is particularly useful in studies involving metabolic pathways and the effects of tobacco-specific carcinogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium into the parent compound, 1-(3-Pyridyl)-1-butanone-4-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of deuterated solvents and reagents is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.
Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.
Industry: In the development of new materials and compounds with enhanced stability and performance.
作用机制
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds.
相似化合物的比较
Similar Compounds
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4): Another deuterated analog used in similar research applications.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific carcinogen studied for its role in lung cancer.
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its specific deuterium labeling, which enhances its stability and traceability in experimental settings. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and the effects of carcinogens.
属性
CAS 编号 |
1623019-52-2 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
183.199 |
IUPAC 名称 |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChI 键 |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
同义词 |
4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



